![molecular formula C21H27N3O2S B2423146 3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 450343-58-5](/img/structure/B2423146.png)
3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
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Description
3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
BenchChem offers high-quality 3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- A study explored the crystal structure of a related compound, N-cyclohexyl-3-hydroxy-4-methoxybenzamide, as a potential peptidomimetic targeting pre-amyloidogenic states in type II diabetes .
- Compound 4 (a model compound) was investigated for recyclization under hydrazine hydrate, yielding the target product. Further synthetic approaches may enhance its utility .
- The compound was involved in the synthesis of pyrazolone 24, which was isolated from reactions with related derivatives. This highlights its potential in heterocyclic chemistry .
- A protocol utilizing radical protodeboronation of alkyl boronic esters, combined with a Matteson–CH2–homologation, allowed for formal anti-Markovnikov alkene hydromethylation. This transformation could have applications in organic synthesis .
Pharmacology and Mechanism of Action
Peptidomimetic Approach for Type II Diabetes
Synthetic Approaches and Libraries
Heterocyclic Compounds and Pyrazolone Formation
Radical Approach for Alkene Hydromethylation
properties
IUPAC Name |
3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-26-17-10-8-16(9-11-17)24-21(18-13-27-14-19(18)23-24)22-20(25)12-7-15-5-3-2-4-6-15/h8-11,15H,2-7,12-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWRMVTZKGUBMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
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